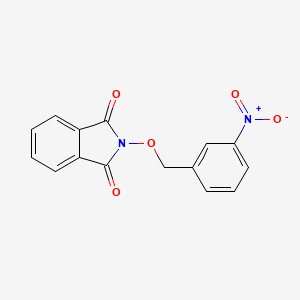

Phthalimide, N-(m-nitrobenzyloxy)-

Description

Contextualization within the Phthalimide (B116566) Chemical Class

Phthalimides are derivatives of phthalic anhydride (B1165640) and are characterized by a di-carbonyl functional group attached to a nitrogen atom. wikipedia.orgbiomedgrid.com This core structure, known as the phthaloyl group, is a fundamental building block in the synthesis of a wide array of organic molecules. rsc.org Phthalimides are generally white solids and are sparingly soluble in water. wikipedia.org They are widely recognized for their role as a masked form of ammonia (B1221849), facilitating the synthesis of primary amines through the well-known Gabriel synthesis. wikipedia.orgmasterorganicchemistry.com

Overview of the Strategic Role of Phthalimide Derivatives in Organic Chemistry

Phthalimide and its derivatives are pivotal reagents and intermediates in organic synthesis. Their primary application lies in the protection of amines. organic-chemistry.org The phthalimide group can be introduced to shield a primary amine functionality during a multi-step synthesis, preventing it from undergoing unwanted reactions. Subsequently, the phthalimide group can be removed to regenerate the primary amine. masterorganicchemistry.comorganic-chemistry.org This protective strategy is particularly valuable in peptide synthesis, where it helps to prevent racemization of amino acid substrates. organic-chemistry.org Beyond their use as protecting groups, phthalimide derivatives serve as precursors for the synthesis of various nitrogen-containing compounds, including anthranilic acid, which is a forerunner to certain dyes and saccharin. wikipedia.org The versatility of phthalimides is further demonstrated by their use in the synthesis of various biologically active molecules, including some with applications as fungicides. wikipedia.orgnih.gov

Unique Structural Elements of N-(m-nitrobenzyloxy)phthalimide

The key structural components are:

The Phthalimide Moiety: A planar, aromatic isoindole-1,3-dione system.

The Benzyloxy Group: A benzyl (B1604629) group (-CH₂-Ph) linked to the phthalimide nitrogen via an oxygen atom.

The Nitro Group (-NO₂): Positioned at the meta position of the benzyl ring.

Below is a table summarizing some of the key properties of this compound.

| Property | Value |

| Molecular Formula | C₁₅H₁₀N₂O₅ |

| Monoisotopic Mass | 298.05896 Da |

| Predicted XlogP | 2.3 |

| Predicted Collision Cross Section (Ų) | |

| [M+H]⁺ | 164.0 |

| [M+Na]⁺ | 172.0 |

| [M-H]⁻ | 171.0 |

| Data sourced from PubChem uni.lu |

Influence of the m-Nitrobenzyloxy Moiety on Molecular Reactivity

The m-nitrobenzyloxy group significantly modulates the electronic and steric properties of the phthalimide nitrogen, thereby influencing the molecule's reactivity.

Electronic Effects: The nitro group is a strong electron-withdrawing group. Its presence on the benzyl ring, even at the meta position, reduces the electron density of the entire substituent. This, in turn, affects the nucleophilicity of the phthalimide nitrogen. The electron-withdrawing nature of the phthalimide's carbonyl groups already renders the nitrogen less nucleophilic than that of a simple amine. masterorganicchemistry.com The addition of the nitrobenzyl group further diminishes this nucleophilicity.

Steric Hindrance: The benzyloxy group itself introduces steric bulk around the nitrogen atom. This steric hindrance can influence the accessibility of the nitrogen's lone pair of electrons to attacking reagents, potentially slowing down or inhibiting certain reactions at the nitrogen center.

Reactivity in Nucleophilic Substitution: In the context of reactions where the phthalimide acts as a nucleophile, such as the Gabriel synthesis, the reduced nucleophilicity of the nitrogen in N-(m-nitrobenzyloxy)phthalimide would likely make it a less reactive substrate compared to simpler N-alkylphthalimides. masterorganicchemistry.combyjus.com The Gabriel synthesis typically involves the N-alkylation of a phthalimide anion, which is a potent nucleophile. byjus.com While the formation of the anion would still be possible, its subsequent reaction with an electrophile might be slower.

Structure

3D Structure

Properties

IUPAC Name |

2-[(3-nitrophenyl)methoxy]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O5/c18-14-12-6-1-2-7-13(12)15(19)16(14)22-9-10-4-3-5-11(8-10)17(20)21/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLWOFFKIKAHTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60184794 | |

| Record name | Phthalimide, N-(m-nitrobenzyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30777-84-5 | |

| Record name | Phthalimide, N-(m-nitrobenzyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030777845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(m-Nitrobenzyloxy)phthalimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130679 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phthalimide, N-(m-nitrobenzyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N M Nitrobenzyloxy Phthalimide

Established Synthetic Pathways

The most common and direct route to N-(m-nitrobenzyloxy)phthalimide involves the N-alkylation of phthalimide (B116566) or its corresponding salt. This transformation is a cornerstone of imide chemistry and provides a reliable means of introducing the m-nitrobenzyloxy group onto the phthalimide scaffold.

The core of the synthesis lies in a nucleophilic substitution reaction where the phthalimide nitrogen, or more commonly its anionic form, acts as a nucleophile, attacking an electrophilic carbon. masterorganicchemistry.combyjus.com

The archetypal synthesis involves the reaction of potassium phthalimide with an m-nitrobenzyl halide, such as m-nitrobenzyl bromide or chloride. byjus.comunacademy.com In this reaction, the phthalimide anion displaces the halide leaving group from the benzylic carbon of the m-nitrobenzyl halide. byjus.com This reaction is a specific application of the Gabriel synthesis, a method renowned for converting primary alkyl halides into primary amines. wikipedia.org The use of m-nitrobenzyl halide as the alkylating agent directly furnishes the target compound, N-(m-nitrobenzyloxy)phthalimide. The reaction proceeds readily due to the benzylic position of the halide, which enhances its reactivity towards nucleophilic substitution.

The general reaction can be represented as: C₆H₄(CO)₂NK + O₂NC₆H₄CH₂X → C₆H₄(CO)₂NOCH₂C₆H₄NO₂ + KX (where X = Br, Cl)

The efficiency of the N-alkylation of phthalimide is significantly influenced by the choice of catalysts and solvents. thermofisher.com While the reaction can be conducted neat, the use of a solvent is often preferred to ensure a homogeneous reaction mixture, prevent overheating, and facilitate product isolation. iu.edu

Solvent Effects: Polar aprotic solvents are particularly effective for this type of S_N2 reaction. nrochemistry.com Dimethylformamide (DMF) is widely regarded as one of the best solvents, accelerating the reaction rate. nrochemistry.comchem-station.com Other suitable solvents include dimethyl sulfoxide (B87167) (DMSO), hexamethylphosphoramide (B148902) (HMPA), and acetonitrile. thermofisher.comnrochemistry.com The use of ionic liquids as reaction media has also been explored, offering advantages such as milder reaction conditions, high yields, and the potential for solvent recycling. organic-chemistry.org

Catalysis: In situations where less reactive alkyl halides are used, the addition of a catalytic amount of potassium iodide can be advantageous. iu.edu Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), have been shown to be highly effective in promoting the N-alkylation of imides, often under solvent-free conditions. researchgate.net Basic ionic liquids, for instance, 1-butyl-3-methyl imidazolium (B1220033) hydroxide (B78521) ([Bmim]OH), can also serve as catalysts, providing an efficient and environmentally friendly protocol for N-alkylation. scientific.netcolab.ws

Table 1: Common Solvents and Catalysts in Phthalimide N-Alkylation

| Role | Compound | Abbreviation | Notes |

| Solvent | Dimethylformamide | DMF | Excellent for S_N2 reactions, often the solvent of choice. thermofisher.comnrochemistry.comchem-station.com |

| Solvent | Dimethyl sulfoxide | DMSO | A polar aprotic solvent that effectively solvates the cation. thermofisher.comnrochemistry.com |

| Solvent | Acetonitrile | MeCN | A common polar aprotic solvent for substitution reactions. nrochemistry.com |

| Solvent | Ionic Liquids | e.g., [bmim]BF₄ | Offer mild conditions and potential for recycling. organic-chemistry.org |

| Catalyst | Potassium Iodide | KI | Used to enhance the reactivity of less reactive alkyl halides. iu.edu |

| Catalyst | Tetrabutylammonium bromide | TBAB | An effective phase-transfer catalyst. researchgate.net |

| Catalyst | 1-butyl-3-methyl imidazolium hydroxide | [Bmim]OH | A basic ionic liquid that can catalyze the reaction. scientific.netcolab.ws |

Principles of Phthalimide N-Alkylation in Amine Synthesis (Gabriel Synthesis Analogs)

The synthesis of N-(m-nitrobenzyloxy)phthalimide is a direct analog of the first step in the Gabriel synthesis of primary amines. masterorganicchemistry.combyjus.compearson.com This classic method leverages the unique properties of phthalimide to achieve controlled alkylation at the nitrogen atom, avoiding the over-alkylation issues often encountered with ammonia (B1221849). byjus.comunacademy.com

Phthalimide itself is not a potent nucleophile. However, the hydrogen atom attached to the nitrogen is acidic (pKa ≈ 8.3) due to the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the resulting conjugate base through resonance. masterorganicchemistry.com This acidity allows for the ready formation of the phthalimide anion upon treatment with a suitable base. ucalgary.ca

Commonly used bases for this deprotonation include potassium hydroxide (KOH) and sodium hydride (NaH). masterorganicchemistry.comyoutube.com The reaction of phthalimide with potassium hydroxide yields potassium phthalimide, a salt that is commercially available and frequently used as the starting material. masterorganicchemistry.combyjus.com The phthalimide anion is an excellent nucleophile, poised to react with an appropriate electrophile. byjus.comunacademy.com

The formation of the phthalimide anion can be depicted as: C₆H₄(CO)₂NH + KOH → C₆H₄(CO)₂NK + H₂O

The N-alkylation of the phthalimide anion with an alkyl halide, such as m-nitrobenzyl bromide, proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. masterorganicchemistry.comnrochemistry.compearson.com In this concerted step, the nucleophilic nitrogen of the phthalimide anion attacks the electrophilic carbon of the alkyl halide from the backside, relative to the leaving group. youtube.com This backside attack leads to the displacement of the halide ion and the formation of a new carbon-nitrogen bond, resulting in the N-alkylated phthalimide. masterorganicchemistry.combyjus.com

The S_N2 pathway is favored for primary and benzylic halides like m-nitrobenzyl halide due to minimal steric hindrance around the reaction center. pearson.com The reaction results in an inversion of stereochemistry at the electrophilic carbon if it is a chiral center. youtube.com However, in the case of m-nitrobenzyl halide, the benzylic carbon is achiral. The resulting N-(m-nitrobenzyloxy)phthalimide is relatively unreactive towards further alkylation because the nitrogen's lone pair is delocalized by the two carbonyl groups, rendering it significantly less nucleophilic than a primary amine. masterorganicchemistry.com This lack of subsequent reactivity is a key advantage of the Gabriel synthesis and its analogs. byjus.com

Mechanistic Considerations of S_N2 Pathways in N-Alkylation

Stereochemical Implications in Alkylation Reactions

While the synthesis of N-(m-nitrobenzyloxy)phthalimide itself does not involve the creation of a new chiral center at the benzylic position, the broader context of phthalimide alkylation reactions frequently encounters stereochemical questions. When the alkyl halide substrate possesses a stereocenter, the N-alkylation typically proceeds via an S(_N)2 mechanism. This implies an inversion of configuration at the chiral carbon. For instance, the reaction of potassium phthalimide with an optically active secondary alkyl halide would lead to the N-alkylated phthalimide with the opposite stereochemistry. However, it is important to note that the Gabriel synthesis is generally inefficient for secondary alkyl halides. wikipedia.org

In the specific case of preparing enantiomerically pure phthalimides where the chirality resides on the phthalimide ring or its substituents, the stereochemical integrity is generally maintained during the N-alkylation step, as the reaction occurs at the nitrogen atom, which is remote from the chiral centers.

Modern Approaches and Synthetic Efficiency

In recent years, significant efforts have been directed towards improving the efficiency, environmental impact, and scope of phthalimide synthesis. These advancements are applicable to the synthesis of a wide array of phthalimide derivatives.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of phthalimide synthesis, microwave irradiation has been shown to dramatically reduce reaction times and improve yields. epa.govacs.orgacs.org For instance, the reaction of phthalic anhydride (B1165640) with various amino compounds can be completed in minutes under microwave conditions, often without the need for a solvent. epa.gov This approach offers a green and efficient alternative to conventional heating methods. Studies have demonstrated the successful synthesis of phthalimide derivatives in high yields and purity using microwave-assisted protocols. epa.govresearchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Phthalimide Synthesis

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Hours | Minutes acs.orgacs.org |

| Energy Consumption | High | Low |

| Solvent Use | Often requires solvents | Can be solvent-free epa.gov |

| Yields | Variable | Generally high epa.gov |

This table provides a generalized comparison based on literature reports.

Innovations in catalysis have provided milder and more efficient conditions for the N-alkylation of phthalimides. Phase-transfer catalysts (PTCs) have been effectively employed to facilitate the reaction between the phthalimide salt (solid phase) and the alkyl halide (organic phase). tandfonline.comresearchgate.net Quaternary ammonium (B1175870) salts, such as tetrabutylammonium bromide (TBAB), are common PTCs that enhance the rate of reaction. tandfonline.comcolab.ws

Furthermore, the use of ionic liquids as both catalysts and reaction media has gained traction. colab.wsorganic-chemistry.org Basic ionic liquids, for example, can catalyze the N-alkylation of phthalimide in a solvent-free manner, offering a convenient and efficient protocol. colab.ws Copper-based catalysts have also been developed for the synthesis of N-substituted phthalimides from various starting materials, including arene-fused cyclic amines and 2-halobenzoic acids. nih.gov These catalytic systems often operate under milder conditions and exhibit broad substrate scope.

The principles of green chemistry, particularly atom economy and process intensification, are increasingly influencing the design of synthetic routes for phthalimides. Atom economy seeks to maximize the incorporation of all materials used in the process into the final product. One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, are a prime example of this strategy. For instance, a palladium-catalyzed oxidative carbonylation reaction allows for the synthesis of phthalimides from readily available starting materials in a one-pot manner with high atom- and step-economy. organic-chemistry.org

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. The use of mechanochemistry, specifically ball milling, for the N-alkylation of imides represents a significant step in this direction. beilstein-journals.orgsemanticscholar.org This solvent-free technique can produce N-alkylated phthalimides in high yields and has the potential to be applied in a mechanochemical Gabriel synthesis. beilstein-journals.orgsemanticscholar.org

Regiochemical Control in Substituted Phthalimide Synthesis

When synthesizing phthalimides from substituted phthalic anhydrides, the regioselectivity of the reaction with an amine becomes a critical consideration. The two carbonyl groups of an unsymmetrically substituted phthalic anhydride are electronically and sterically non-equivalent. This can lead to the formation of two regioisomeric phthalimides.

The outcome of the reaction is influenced by several factors, including the nature of the substituent on the phthalic anhydride, the nucleophilicity of the amine, and the reaction conditions. For example, in the mechanochemical N-alkylation of imides, the regioselectivity of substrates with two potential nitrogen-sites for alkylation can be controlled by adjusting the ratio of the reagents or the choice of the alkyl halide. beilstein-journals.orgsemanticscholar.org Careful control over these parameters is essential to ensure the desired regioisomer is obtained as the major product.

Reactivity and Mechanistic Investigations of N M Nitrobenzyloxy Phthalimide

Reactivity Profile Influenced by the m-Nitrobenzyloxy Substituent

The presence of the m-nitrobenzyloxy substituent significantly shapes the reactivity of the phthalimide (B116566) core. Unlike its ortho and para isomers, which are well-studied as photolabile protecting groups, the meta isomer exhibits a distinct photochemical behavior. Research on m-nitrobenzyl alcohols in aqueous solutions has revealed an intramolecular photoredox pathway. This reaction, which is notably dependent on the presence of water and catalyzed by hydronium ions, results in the formation of reduced and oxidized fragments of the substituent groups. This suggests that the reactivity of N-(m-nitrobenzyloxy)phthalimide in aqueous environments is likely to be sensitive to pH and the solvent medium.

In contrast to the more common ortho-nitrobenzyl-based photochemistry, which proceeds via intramolecular hydrogen abstraction to form an aci-nitro intermediate, the reactivity of m-nitrobenzyl compounds in aqueous media points towards a different mechanism. This distinct pathway underscores the importance of the substituent's position in directing the outcome of photochemical reactions.

Mechanisms of Functional Group Transformation and Cleavage

The transformation and cleavage of the functional groups within N-(m-nitrobenzyloxy)phthalimide can be initiated through photochemical or chemical means. The benzyloxy linkage is a key site for these reactions, and its cleavage is influenced by the attached nitrobenzyl group.

Photolytic Cleavage of Benzyloxy Groups (Referencing Related Isomers/Analogs for Mechanistic Insights)

The photolytic cleavage of benzyloxy groups, particularly those bearing nitro substituents, is a well-documented process. While direct studies on N-(m-nitrobenzyloxy)phthalimide are limited, valuable mechanistic insights can be drawn from related ortho- and para-nitrobenzyl analogs.

In ortho-nitrobenzyl compounds, the nitro group plays a pivotal role in the photo-cleavage mechanism. Upon photoexcitation, an intramolecular hydrogen atom is abstracted from the benzylic position by the excited nitro group. This leads to the formation of a transient aci-nitro intermediate. This intermediate then undergoes a series of rearrangements, ultimately resulting in the cleavage of the benzyloxy bond and the release of the protected group. The efficiency of this process is a key reason for the widespread use of o-nitrobenzyl groups as photolabile protecting groups in organic synthesis.

For para-nitrobenzyl derivatives, photochemical dissociation can occur via an intramolecular electron transfer from an excited state of another part of the molecule to the p-nitrobenzyl moiety. This process generates radical ions that lead to bond cleavage.

In the case of m-nitrobenzyl compounds, studies on related alcohols have shown that the intramolecular photoredox reaction in aqueous solution is a key pathway. This suggests that the meta-nitro group, while not positioned for direct hydrogen abstraction in the same manner as the ortho isomer, still facilitates a photo-induced redox process that can lead to the cleavage of the benzyloxy linkage.

The dynamics of the excited state are crucial in understanding the photochemistry of nitrobenzyl compounds. Upon absorption of light, the molecule is promoted to an excited singlet state. In many nitroaromatic compounds, there is a very rapid intersystem crossing to a triplet state. The subsequent chemical transformations often occur from this triplet state.

For N-(m-nitrobenzyloxy)phthalimide, it is proposed that upon excitation, an intramolecular electron transfer event can occur. The phthalimide moiety can act as an electron acceptor, while the m-nitrobenzyloxy group can act as an electron donor. The resulting charge-separated state would be highly reactive and could initiate the cleavage of the N-O bond of the benzyloxyamine linkage. The relative orientation of the donor and acceptor groups, as well as the solvent polarity, would be expected to significantly influence the efficiency of this intramolecular electron transfer process. The subsequent fate of the resulting radical ions would determine the final products of the photoreaction.

Chemical Transformation of the Benzyloxy Linkage

Beyond photolytic methods, the benzyloxy linkage in N-(m-nitrobenzyloxy)phthalimide can be transformed through chemical reactions. A notable transformation for related m-nitrobenzyl ethers is photooxygenation. In this process, irradiation in the presence of oxygen leads to the formation of stable α-hydroperoxy ethers as the primary photochemical products. These intermediates can then be hydrolyzed, typically under acidic conditions, to yield m-nitrobenzaldehyde and hydrogen peroxide. This suggests a potential pathway for the oxidative cleavage of the benzyloxy group in N-(m-nitrobenzyloxy)phthalimide.

The benzyloxyamine N-O bond can also be susceptible to reductive cleavage. Catalytic hydrogenation, for instance, is a common method for cleaving benzyl (B1604629) ethers and related functionalities. The specific conditions required for the reductive cleavage of the N-O bond in N-(m-nitrobenzyloxy)phthalimide would depend on the catalyst and reaction conditions chosen, with the potential for simultaneous reduction of the nitro group.

Nucleophilic Attack on the Imide Carbonyl Centers

The phthalimide group contains two electrophilic carbonyl carbons that are susceptible to nucleophilic attack. The general mechanism involves the addition of a nucleophile to one of the carbonyl carbons, leading to a tetrahedral intermediate. The fate of this intermediate depends on the nature of the nucleophile and the reaction conditions.

Strong nucleophiles can lead to the opening of the phthalimide ring. For instance, treatment with a strong base like sodium hydroxide (B78521), followed by acidification, can hydrolyze the imide to phthalic acid and the corresponding amine (in this case, m-nitrobenzyloxyamine). Hydrazine (B178648) is also a common reagent used for the cleavage of phthalimides, proceeding via a nucleophilic attack mechanism to release the primary amine in a process known as the Ing-Manske procedure.

The electron-withdrawing m-nitrobenzyloxy group is expected to have a modest electronic influence on the reactivity of the phthalimide carbonyls. Its primary effect would be through-space electronic effects or minor inductive withdrawal, which might slightly enhance the electrophilicity of the carbonyl carbons compared to an unsubstituted N-benzyloxyphthalimide. However, this effect is likely to be less pronounced than that of substituents directly attached to the phthalimide ring. The primary determinant for nucleophilic attack will remain the inherent electrophilicity of the imide carbonyls and the strength of the attacking nucleophile.

Electrophilic Reactivity of Aromatic Moieties

The structure of N-(m-nitrobenzyloxy)phthalimide presents two aromatic rings susceptible to electrophilic attack: the phthalimide ring system and the m-nitrobenzyl ring. The outcome of electrophilic aromatic substitution (EAS) reactions on these rings is dictated by the directing effects of the existing substituents.

The phthalimide moiety is an ortho, para-director, though it is deactivating due to the electron-withdrawing nature of the carbonyl groups. Conversely, the ether oxygen of the benzyloxy group is an ortho, para-directing and activating group for the nitrobenzyl ring. However, the potent deactivating and meta-directing effect of the nitro group dominates the reactivity of this ring.

| Reaction | Reagents | Expected Major Product(s) on Phthalimide Ring | Expected Major Product(s) on m-Nitrobenzyl Ring |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-N-(m-nitrobenzyloxy)phthalimide | N-(2-nitro-5-(nitrooxy)benzyl)phthalimide, N-(4-nitro-3-(nitrooxy)benzyl)phthalimide |

| Bromination | Br₂, FeBr₃ | 4-Bromo-N-(m-nitrobenzyloxy)phthalimide | N-(2-bromo-5-nitrobenzyl)phthalimide, N-(4-bromo-3-nitrobenzyl)phthalimide |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-N-(m-nitrobenzyloxy)phthalimide | N-(2-acyl-5-nitrobenzyl)phthalimide, N-(4-acyl-3-nitrobenzyl)phthalimide |

Radical Reactions Involving the Phthalimide and Nitrobenzyl Scaffolds

The N-(m-nitrobenzyloxy)phthalimide molecule possesses several sites amenable to radical reactions. N-substituted phthalimides, particularly N-alkoxyphthalimides, are known precursors for radical generation. nih.govresearchgate.net For instance, reductive cleavage of the N-O bond can generate a nitrogen-centered radical. digitellinc.combeilstein-journals.org

Furthermore, the benzylic C-H bonds of the m-nitrobenzyl group are susceptible to hydrogen atom abstraction to form a stabilized benzylic radical. The presence of the electron-withdrawing nitro group can influence the stability and subsequent reactions of this radical intermediate.

Research on related N-(acyloxy)phthalimides has shown that these compounds can undergo reductive decarboxylation to produce carbon-centered radicals, which can then participate in various transformations. digitellinc.comescholarship.org While N-(m-nitrobenzyloxy)phthalimide does not possess an acyloxy group for decarboxylation, analogous radical-forming strategies could potentially be employed.

| Radical Initiator | Target Site | Potential Radical Intermediate | Potential Subsequent Reactions |

| Reducing agent (e.g., SmI₂) | N-O bond | Phthalimidyl radical | Intermolecular or intramolecular addition |

| Radical initiator (e.g., AIBN) | Benzylic C-H | m-Nitrobenzyl radical | Dimerization, oxidation, addition to alkenes |

| Photoredox catalysis | N-O bond or C-H bond | Various radical species | Cross-coupling reactions |

Intramolecular Rearrangements and Cyclization Pathways (General Phthalimide Context)

Phthalimide derivatives are known to undergo a variety of intramolecular rearrangements and cyclization reactions, often under thermal or photochemical conditions. nih.govrsc.org These reactions can lead to the formation of complex heterocyclic systems. For N-(m-nitrobenzyloxy)phthalimide, several intramolecular pathways can be envisioned based on the reactivity of related compounds.

For example, intramolecular cyclization could occur between the benzylic position and one of the phthalimide carbonyl groups, potentially leading to a new ring system. Such reactions are sometimes facilitated by the presence of a Lewis acid or by photochemical activation. Studies on similar systems have demonstrated that phthalimides can be cyclized using a Mukaiyama-type aldol (B89426) coupling to form fused lactam systems. nih.gov

Another possibility involves intramolecular electrophilic attack of one of the aromatic rings onto the other, although this would likely require harsh conditions and specific substrate activation. Intramolecular hydrogen atom transfer from the benzylic position to a photoexcited phthalimide carbonyl group could also initiate cyclization. Research has shown that the hydrolysis of certain N-substituted phthalimides can be significantly enhanced by intramolecular general base assistance, highlighting the potential for neighboring group participation in the reactivity of these systems. nih.gov

Advanced Synthetic Utility and Applications in Organic Chemistry

Strategic Intermediate for Nitrogen-Containing Compounds

Phthalimide (B116566), N-(m-nitrobenzyloxy)- serves as a versatile building block for the synthesis of various organic molecules, particularly those incorporating a nitrogen atom. Its utility stems from the reactivity of the phthalimide and the benzyloxy components, which can be manipulated to yield primary amines, modified hydroxylamines, and diverse heterocyclic systems.

Precursors for Primary Amine Synthesis

The phthalimide moiety of the title compound allows it to function as a key reagent in syntheses analogous to the classic Gabriel synthesis, a robust method for preparing primary amines. youtube.comyoutube.comyoutube.com The Gabriel synthesis and its variations are prized for their ability to produce primary amines that are free from contamination by secondary or tertiary amine byproducts. youtube.comchegg.com In this context, the N-substituted phthalimide acts as a masked form of an amine. The synthesis involves the alkylation of the phthalimide followed by deprotection to release the desired primary amine. youtube.comorganic-chemistry.org

The general sequence, adapted for a precursor like Phthalimide, N-(m-nitrobenzyloxy)- , would involve nucleophilic attack by the phthalimide nitrogen anion on an alkyl halide. Subsequent cleavage of the phthalimide group, typically through hydrazinolysis, liberates the primary amine. youtube.comthieme-connect.de

A significant challenge in synthesizing primary amines via direct alkylation of ammonia (B1221849) or other simple amines is the tendency for over-alkylation, leading to mixtures of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. The use of a phthalimide-based precursor provides an elegant solution to this problem. youtube.com

The structure of the phthalimide group is central to this control. The nitrogen atom is positioned between two electron-withdrawing carbonyl groups, which significantly decrease its nucleophilicity. youtube.com Once the phthalimide anion has been alkylated a single time, the resulting N-substituted phthalimide is no longer sufficiently nucleophilic to react with another molecule of the alkyl halide. youtube.comorganic-chemistry.org This inherent electronic property effectively prevents polysubstitution, ensuring the selective formation of the primary amine upon deprotection.

Building Blocks for Modified Hydroxylamine (B1172632) Derivatives

The full structure of Phthalimide, N-(m-nitrobenzyloxy)- indicates its utility as a precursor for O-substituted hydroxylamine derivatives. The compound is, in effect, a protected form of O-(m-nitrobenzyl)hydroxylamine. Such multifunctional hydroxylamines are valuable intermediates for creating structurally complex amines and nitrogen-containing heterocycles. chemrxiv.org

By using this reagent, chemists can introduce the –O–N– linkage into a molecule. The phthalimide serves as a protecting group for the nitrogen atom during initial synthetic steps. Subsequent deprotection of the phthalimide would yield an O-(m-nitrobenzyl)hydroxylamine derivative, which can then be used in further transformations. Research has shown that related N-substituted phthalimides, such as N-(nitramino)phthalimide, can be synthesized and transformed into novel isomeric products, highlighting the role of such building blocks in accessing unique chemical structures. researchgate.net

Synthesis of Diverse Heterocyclic Frameworks

N-substituted phthalimides are important starting materials and intermediates in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. researchgate.net For instance, N-phthalimide derivatives of amino acids have been used to synthesize benzimidazoles by reacting them with o-phenylenediamine. tpcj.org

Furthermore, the phthalimide group has been employed in modern catalytic methods to construct N-benzylic heterocycles. nih.gov Organocatalytic strategies have also been developed for the synthesis of N-aryl phthalimides under mild conditions, expanding the toolkit for creating these structures. nih.gov The use of Phthalimide, N-(m-nitrobenzyloxy)- and related compounds allows for the incorporation of the phthalimide structure into a target molecule, which can then be elaborated into more complex heterocyclic systems or serve as a key structural element itself.

Application as a Protecting Group in Multi-Step Synthesis

In multi-step organic synthesis, protecting groups are crucial for temporarily masking a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. wikipedia.org The phthalimide group is a well-established and effective protecting group for primary amines. organic-chemistry.orgnih.gov

The protection process typically involves the reaction of an amine with phthalic anhydride (B1165640). organic-chemistry.org The resulting phthalimide is stable under many reaction conditions, including the acidic hydrolysis of esters. thieme-connect.de Deprotection is most commonly and efficiently achieved by treatment with hydrazine (B178648), which cleaves the N-alkyl phthalimide to release the free primary amine and form a stable phthalhydrazide (B32825) byproduct. thieme-connect.de

Orthogonal Protection Strategies for Amine Functionalities (General Phthalimide Context)

Orthogonal protection is a powerful strategy in complex syntheses, particularly in fields like peptide synthesis. It involves the use of multiple, distinct protecting groups in a single molecule, where each group can be removed by a specific set of reagents without affecting the others. wikipedia.org This allows for the selective deprotection and modification of different functional groups at various stages of a synthesis.

The phthalimide group plays a valuable role in orthogonal strategies due to its unique cleavage conditions. acs.org While many common amine protecting groups are removed under acidic or basic conditions or by hydrogenolysis, the phthalimide group is most effectively cleaved by hydrazinolysis. thieme-connect.dewikipedia.org This distinction allows it to be used alongside other protecting groups in a highly controlled manner.

For example, in the synthesis of a complex molecule containing multiple amine groups, one amine could be protected as a phthalimide, another as a tert-butyloxycarbonyl (Boc) group (acid-labile), and a third as a fluorenylmethyloxycarbonyl (Fmoc) group (base-labile). wikipedia.org The chemist could then selectively deprotect and react each amine individually by choosing the appropriate reagent—hydrazine for the phthalimide, a strong acid for the Boc group, and a base like piperidine (B6355638) for the Fmoc group—demonstrating a classic orthogonal approach. thieme-connect.dewikipedia.org

Photosensitive Protecting Group Utility (Based on N-(2-nitrobenzyloxy)phthalimide context)

The utility of N-(m-nitrobenzyloxy)phthalimide as a photosensitive protecting group (PPG), also known as a photolabile or photocleavable protecting group, is inferred from the extensive research on its ortho- and para-substituted analogs. wikipedia.orgnih.gov Photolabile protecting groups are chemical moieties that can be removed from a substrate molecule using light, offering precise spatiotemporal control over chemical reactions. wikipedia.orgresearchgate.net This "traceless" deprotection method avoids the need for chemical reagents, which is particularly advantageous in complex multistep syntheses and in sensitive biological systems. wikipedia.orgpsu.edu

The most common and well-studied class of PPGs are the 2-nitrobenzyl derivatives. researchgate.netpsu.edu The general mechanism for the photocleavage of 2-nitrobenzyl-based PPGs proceeds via a Norrish Type II-like intramolecular hydrogen abstraction. wikipedia.orgresearchgate.net Upon irradiation with UV light (typically in the 300-365 nm range), the nitro group is excited. researchgate.netnih.gov This excited state abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate. wikipedia.orgnih.gov This intermediate then undergoes an irreversible rearrangement to release the protected functional group (in this case, phthalimide) and form a 2-nitrosobenzaldehyde byproduct. wikipedia.orgpsu.edu

While the 2-nitrobenzyl group is the most common, various modifications have been developed to fine-tune the PPG's properties, such as shifting the absorption wavelength to less damaging, longer wavelengths and improving the quantum yield of the cleavage reaction. researchgate.netharvard.edu For instance, the inclusion of methoxy (B1213986) groups on the nitrobenzyl ring, as in the 6-nitroveratryl (NV) group, can shift the absorption maximum and improve photolytic properties. researchgate.net

In the context of Phthalimide, N-(m-nitrobenzyloxy)- , the nitro group is in the meta position. This positioning is expected to influence the efficiency and mechanism of photodeprotection compared to the ortho isomer. The intramolecular hydrogen abstraction from the benzylic position by the excited nitro group is geometrically less favorable for the meta isomer than for the ortho isomer. Consequently, the quantum yield for the photolytic cleavage of the m-nitrobenzyloxy group is anticipated to be lower than that of the corresponding o-nitrobenzyl group. Despite this, it can still function as a PPG, potentially requiring more intense or prolonged irradiation for complete deprotection. This difference allows for potential "chromatic orthogonality," where protecting groups with different absorption wavelengths can be selectively removed from the same molecule. harvard.edu

Contribution to Polymer Science and Advanced Materials Chemistry

Phthalimide and its derivatives are valuable components in the field of polymer science, contributing to the synthesis of high-performance and functional polymers. nih.govresearchgate.net The rigid, aromatic structure of the phthalimide moiety can impart excellent thermal stability and mechanical properties to polymer backbones. researchgate.net

Monomer or Building Block for Imide-Containing Polymer Architectures

Phthalimide-containing compounds are key precursors for various polymer architectures, most notably polyimides. N-(m-nitrobenzyloxy)phthalimide can be envisioned as a versatile building block for such polymers. Through chemical modification, it can be converted into a functional monomer for polymerization.

A primary strategy involves the chemical reduction of the nitro group to an amine. The resulting N-(m-aminobenzyloxy)phthalimide would be a diamine monomer (possessing an amino group on the benzyl (B1604629) ring and the imide nitrogen which can be cleaved to reveal another amine). Such diamine monomers can undergo polycondensation with dianhydrides to form poly(ether-imide)s. nih.gov These polymers are known for their high thermal stability, chemical resistance, and excellent mechanical properties. For example, phthalide-containing diamines have been used to create poly(ether imide) membranes for gas separation applications. nih.gov

Alternatively, the phthalimide group itself can be incorporated into polymers. Polymers containing N-substituted phthalimide pendent groups, such as Poly[N-(acryloyloxy)phthalimide], have been synthesized and used as precursor polymers for post-polymerization modification. d-nb.info The phthalimide unit can act as an activated ester, allowing for functionalization through reactions like decarboxylation. d-nb.info Furthermore, incorporating monomers with phthalimide ester pendent groups into polymethacrylates can induce depolymerization upon thermal or chemical triggers, which is a promising strategy for chemical recycling. chemrxiv.org

| Phthalimide Derivative Type | Polymer Class | Key Properties & Applications | Reference |

|---|---|---|---|

| Diamine monomer with phthalide (B148349) group | Poly(ether imide) (PEI) | High thermal stability, used for gas separation membranes. | nih.gov |

| Phenylethynyl-terminated imide oligomers | Thermosetting Polyimides | Excellent thermal and oxidative stability, high char yields. | researchgate.net |

| Poly[N-(acryloyloxy)phthalimide] | Functional Precursor Polymer | Allows for post-polymerization modification via decarboxylation. | d-nb.info |

| N-(methacryloxy)phthalimide comonomer | Poly(methyl methacrylate) (PMMA) Copolymers | Enables catalyst-free depolymerization for chemical recycling. | chemrxiv.org |

Design of Photoresponsive Polymeric Systems

The incorporation of photolabile groups like o-nitrobenzyl derivatives into polymer structures is a well-established strategy for creating photoresponsive or "smart" materials. researchgate.netresearchgate.net These materials can change their chemical or physical properties upon exposure to light. nih.gov

N-(m-nitrobenzyloxy)phthalimide is a prime candidate for designing such photoresponsive systems. By incorporating this moiety as a pendent group on a polymer backbone or as part of a cross-linker, the resulting material gains photosensitivity. researchgate.net Upon irradiation with a suitable wavelength of UV light, the N-O bond within the m-nitrobenzyloxy group can be cleaved. wikipedia.org This cleavage can trigger a variety of responses depending on the polymer architecture:

Photodegradation: If the photolabile group is part of the main polymer chain or a cross-linker in a hydrogel, its cleavage leads to the degradation of the polymer network. This can be used for controlled release of encapsulated molecules, such as drugs, from nanocarriers or for creating patterned surfaces. researchgate.netnih.gov

Change in Solubility/Polarity: The photocleavage reaction converts the nitrobenzyl group into a nitrosobenzaldehyde. This transformation changes the polarity and hydrophilicity of the polymer side chains. For example, the cleavage of hydrophobic o-nitrobenzyl groups from an amphiphilic copolymer can disrupt micellar structures, leading to the release of a payload. nih.gov

Uncaging of Reactive Groups: The photolabile group can be used to "cage" or protect a reactive functional group on the polymer. Light-induced removal of the protecting group exposes the functional group, allowing for subsequent chemical reactions in a spatially controlled manner. nih.gov

The use of light as an external stimulus offers high precision in space and time, making these photoresponsive polymers valuable for applications in drug delivery, tissue engineering, and microfabrication. researchgate.netnih.gov

Regioselective Functionalization and Derivatization Strategies

The molecular structure of N-(m-nitrobenzyloxy)phthalimide offers several sites for regioselective functionalization, allowing for the synthesis of a wide range of derivatives for various applications.

Modification of the Nitro Group: The nitro group is a highly versatile functional handle.

Reduction: The most common transformation is the reduction of the nitro group to a primary amine (-NH2). This can be achieved using various reducing agents, such as catalytic hydrogenation (H2/Pd-C) or metal-acid systems (e.g., Sn/HCl). The resulting aminobenzyl derivative is a key intermediate for synthesizing dyes, pharmaceuticals, and, as mentioned previously, diamine monomers for polyimides. nih.gov

Partial Reduction: Under controlled conditions, partial reduction to a hydroxylamine or an azo/azoxy compound is also possible.

Reactions on the Aromatic Rings: Both the phthalimide and the nitrobenzyl aromatic rings can undergo electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation). The regioselectivity of these substitutions is directed by the existing substituents.

On the nitrobenzyl ring, the nitro group is a strong deactivating, meta-directing group. Further substitution will preferentially occur at the positions ortho and para to the benzyloxy group and meta to the nitro group.

On the phthalimide ring, the dicarbonyl moiety is deactivating, directing incoming electrophiles to the 4- and 5-positions. The synthesis of 4-nitrophthalimide (B147348) from phthalimide via nitration is a well-documented example of this type of reaction. orgsyn.org

Cleavage of the Phthalimide Group: The phthalimide group is famously used as a masked form of a primary amine in the Gabriel synthesis. youtube.com While in this molecule the phthalimide protects a hydroxylamine oxygen, similar cleavage chemistry can be applied. Hydrazinolysis (reaction with hydrazine) is the standard method to cleave the phthalimide ring, which in this case would release m-nitrobenzyloxyamine. This strategy provides access to O-substituted hydroxylamines, which are useful synthetic intermediates. nih.gov

Derivatization at the Benzylic Position: While less common, functionalization at the benzylic methylene (B1212753) (-CH2-) group is conceivable through radical-based reactions, though this may compete with reactions involving the nitro group.

These derivatization strategies allow for the tailored synthesis of molecules with specific properties, leveraging the core structure of N-(m-nitrobenzyloxy)phthalimide for applications ranging from medicinal chemistry to materials science. nih.gov

| Compound Name |

|---|

| Phthalimide, N-(m-nitrobenzyloxy)- |

| N-(2-nitrobenzyloxy)phthalimide |

| Glycine |

| N-benzylglycine |

| 2-nitrosobenzaldehyde |

| 6-nitroveratryl (NV) |

| N-(m-aminobenzyloxy)phthalimide |

| Poly[N-(acryloyloxy)phthalimide] |

| N-(methacryloxy)phthalimide |

| m-nitrobenzyloxyamine |

| 4-nitrophthalimide |

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Formula | C15H10N2O5 | uni.lu |

| Molecular Weight | 298.25 g/mol | uni.lu |

| Monoisotopic Mass | 298.05896 Da | uni.lu |

| XlogP (predicted) | 2.3 | uni.lu |

| InChIKey | MXLWOFFKIKAHTG-UHFFFAOYSA-N | uni.lu |

Computational and Theoretical Investigations of N M Nitrobenzyloxy Phthalimide

Quantum Chemical Studies

Quantum chemical methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the molecular properties of N-benzyloxyphthalimide derivatives. These studies form the basis for understanding how substituents, such as the m-nitro group, influence the molecule's behavior.

While specific charge distribution analyses for N-(m-nitrobenzyloxy)phthalimide are not extensively documented in dedicated studies, the electronic structure can be inferred from research on related N-benzyloxyphthalimides. In these systems, the phthalimide (B116566) group acts as a significant electron-withdrawing moiety. The introduction of a second electron-withdrawing group, the m-nitrobenzyl substituent, is expected to further polarize the molecule.

DFT calculations on the parent N-benzyloxyphthalimide scaffold reveal the distribution of electron density. The nitrogen atom of the phthalimide is bonded to an oxygen atom, creating a reactive N-O bond. The electronic environment is heavily influenced by the two carbonyl groups of the phthalimide ring and the aromatic benzyloxy moiety. The presence of a nitro group on the benzene (B151609) ring, particularly in the meta position, significantly lowers the electron density of the aromatic system, which in turn influences the N-O-C linkage. This electronic pull is a key factor in the molecule's reactivity, particularly in electrochemical reactions where electron transfer is the initial step. researchgate.net

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. For N-benzyloxyphthalimide derivatives, the LUMO is typically centered on the phthalimide portion of the molecule, indicating that this is the most likely site for accepting an electron in a reduction reaction.

The introduction of a nitro group onto the benzyl (B1604629) ring is predicted to lower the energy of the LUMO significantly. A lower LUMO energy makes the molecule a better electron acceptor, facilitating reactions initiated by electron transfer. Studies on the electrochemical reduction of NBOPIs confirm this, as these molecules are readily reduced at a cathode. researchgate.net While specific energy gap values for the m-nitro derivative are not published, the observed reactivity patterns in electrochemical studies support the qualitative predictions of FMO theory. The presence of reducible functional groups like nitro-aromatic derivatives has been noted to affect the reaction outcomes, underscoring the profound impact of the substituent on the molecule's electronic frontier orbitals. researchgate.net

Computational studies have been pivotal in mapping out the reaction pathways for N-benzyloxyphthalimide derivatives under different conditions.

Electrochemical Reduction: A recent study combined DFT calculations with experimental cyclic voltammetry to confirm the mechanism of electrochemical reduction for NBOPIs. researchgate.net The proposed mechanism, supported by simulations, involves the initial transfer of an electron to the NBOPI molecule to form a radical anion. This is followed by the cleavage of the N-O bond, leading to the formation of a phthalimide anion and a benzyloxy radical. The benzyloxy radical is then further reduced to a benzyl alcoholate, which upon workup yields the corresponding carbonyl compound. The DFT calculations were essential in modeling this pathway and validating it against experimental electrochemical data. researchgate.net

Gas-Phase Pyrolysis: In a different reaction context, the gas-phase pyrolysis of N-alkoxyphthalimides has been investigated to produce functionally substituted aldehydes. The proposed mechanism for this transformation involves a semiconcerted, six-membered cyclic transition state. In this pathway, a hydrogen atom from the benzylic carbon is transferred to one of the carbonyl oxygens of the phthalimide group, concurrent with the cleavage of the N-O bond and the formation of a C=O double bond. This concerted process results in the elimination of phthalimide and the formation of the corresponding aldehyde. Kinetic studies of various substituted N-alkoxyphthalimides support this mechanistic hypothesis, which represents a clean, unimolecular elimination reaction.

| Reaction Type | Proposed Mechanism | Key Intermediate/State | Computational Support |

| Electrochemical Reduction | Stepwise: 1. Electron transfer 2. N-O bond cleavage 3. Further reduction | Radical anion | DFT calculations simulating cyclic voltammograms researchgate.net |

| Gas-Phase Pyrolysis | Unimolecular elimination | Six-membered cyclic transition state | Kinetic data analysis |

Molecular Modeling and Dynamics Simulations

Molecular modeling allows for the visualization and analysis of the three-dimensional structure of molecules and their dynamic behavior.

Solvation can dramatically alter the properties and reactivity of a molecule. In the context of the electrochemical reduction of NBOPIs, the solvent (typically an organic solvent like THF or DMF with a supporting electrolyte) plays a crucial role. researchgate.net Computational models for these reactions often incorporate the solvent implicitly using a Polarizable Continuum Model (PCM), which treats the solvent as a continuous medium with a specific dielectric constant. This approach allows for the calculation of molecular properties in a simulated solution environment, which is essential for accurately modeling electrochemical processes where charge separation and stabilization by the solvent are paramount. The agreement between simulated and experimental cyclic voltammetry data for NBOPIs confirms that these solvation models effectively capture the influence of the solvent on the reaction mechanism. researchgate.net

Conversely, the studies on gas-phase pyrolysis occur in the absence of a solvent. The reactivity in this case is an intrinsic property of the isolated molecule, governed purely by its internal energetics, making it an ideal system for studying unimolecular reaction mechanisms without the complicating influence of solvent interactions.

Spectroscopic Property Simulations and Validation

Computational chemistry provides powerful tools to predict and understand the spectroscopic properties of molecules. For N-(m-nitrobenzyloxy)phthalimide, theoretical simulations of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) and Electronic Circular Dichroism (ECD) spectra can offer deep insights into its electronic structure and behavior. These computational predictions, when compared with experimental data, serve as a crucial validation of the theoretical models employed.

The prediction of NMR chemical shifts through computational methods, particularly Density Functional Theory (DFT), has become an invaluable tool in structural elucidation. researchgate.netnih.gov For N-(m-nitrobenzyloxy)phthalimide, DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C chemical shifts. nih.gov These calculations involve optimizing the molecular geometry and then computing the nuclear magnetic shielding tensors. chemicalbook.com

Theoretical studies on structurally related N-substituted phthalimides and nitroaromatic compounds provide a basis for predicting the NMR spectra of N-(m-nitrobenzyloxy)phthalimide. nih.govresearchgate.net The chemical shifts are highly sensitive to the electronic environment of each nucleus. For instance, the protons of the phthalimide moiety are expected to appear in the aromatic region of the ¹H NMR spectrum, influenced by the electron-withdrawing nature of the carbonyl groups. researchgate.net The protons on the m-nitrobenzyloxy group will also exhibit characteristic shifts, with the benzylic protons (O-CH₂) typically appearing at a distinct downfield region. The presence of the nitro group is anticipated to cause a downfield shift for the protons on the associated benzene ring due to its strong electron-withdrawing character.

For the ¹³C NMR spectrum, the carbonyl carbons of the phthalimide group are predicted to have the most downfield chemical shifts. nih.gov The aromatic carbons of both the phthalimide and the m-nitrobenzyl moieties will resonate in the typical aromatic carbon region, with variations depending on their specific electronic environments. The carbon of the benzyloxy methylene (B1212753) group will also have a characteristic shift.

A hypothetical data table of predicted ¹H and ¹³C NMR chemical shifts for N-(m-nitrobenzyloxy)phthalimide, based on DFT calculations, is presented below. The accuracy of such predictions is typically validated by comparing them with experimental data, often showing good correlation.

Interactive Data Table: Predicted NMR Chemical Shifts (ppm) for N-(m-nitrobenzyloxy)phthalimide

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phthalimide Aromatic CH | 7.8 - 8.0 | 124.0 - 135.0 |

| Phthalimide Carbonyl C | - | ~167.0 |

| Benzyloxy CH₂ | ~5.0 | ~70.0 |

| Nitrobenzyl Aromatic CH | 7.6 - 8.4 | 122.0 - 148.0 |

| Nitro-substituted Aromatic C | - | ~148.0 |

Note: The values in this table are illustrative and based on typical ranges for similar functional groups. Actual computational results would provide more precise values.

Theoretical vibrational analysis, primarily using DFT methods, is a powerful technique for assigning the vibrational modes observed in an experimental Infrared (IR) spectrum. researchgate.netresearchgate.net For N-(m-nitrobenzyloxy)phthalimide, a computational analysis would predict the frequencies and intensities of its fundamental vibrational modes. These calculations are typically performed after geometry optimization of the molecule. researchgate.net

Based on studies of phthalimide and its derivatives, the most characteristic IR bands are expected to be the symmetric and asymmetric stretching vibrations of the carbonyl (C=O) groups of the imide ring. researchgate.netresearchgate.net These typically appear as strong bands in the region of 1700-1800 cm⁻¹. The presence of the nitro group (NO₂) in the m-nitrobenzyloxy moiety will give rise to strong symmetric and asymmetric stretching vibrations, typically observed around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

Other significant vibrational modes would include the C-N stretching of the imide, the C-O-C stretching of the benzyloxy ether linkage, and the aromatic C-H stretching vibrations. The out-of-plane bending modes of the aromatic C-H bonds are also characteristic. A comparison between the computed and experimental IR spectra allows for a detailed and reliable assignment of the observed absorption bands. chemicalbook.com

Below is a hypothetical data table summarizing the predicted key IR vibrational frequencies for N-(m-nitrobenzyloxy)phthalimide.

Interactive Data Table: Predicted IR Vibrational Frequencies (cm⁻¹) for N-(m-nitrobenzyloxy)phthalimide

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch (CH₂) | 2850 - 3000 | Medium |

| C=O Asymmetric Stretch (Imide) | 1770 - 1790 | Strong |

| C=O Symmetric Stretch (Imide) | 1700 - 1720 | Strong |

| NO₂ Asymmetric Stretch | 1520 - 1560 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| NO₂ Symmetric Stretch | 1340 - 1360 | Strong |

| C-N Stretch (Imide) | 1300 - 1380 | Medium |

| C-O-C Stretch (Ether) | 1050 - 1150 | Medium |

Note: This table presents expected frequency ranges based on known data for the constituent functional groups. Specific computational results would provide precise frequency values.

Time-dependent Density Functional Theory (TD-DFT) is the most common computational method used to simulate UV-Vis absorption and Electronic Circular Dichroism (ECD) spectra. researchgate.net These simulations provide information about the electronic transitions between molecular orbitals. For N-(m-nitrobenzyloxy)phthalimide, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths for UV-Vis spectra, as well as the rotatory strengths for ECD spectra.

The UV-Vis spectrum of N-(m-nitrobenzyloxy)phthalimide is expected to be a composite of the electronic transitions originating from the phthalimide and the m-nitrobenzyl chromophores. The phthalimide moiety itself typically shows strong π→π* transitions at shorter wavelengths. The nitroaromatic part of the molecule is also known to exhibit characteristic absorptions. The presence of the nitro group can lead to n→π* transitions, which are typically weaker than π→π* transitions.

Since N-(m-nitrobenzyloxy)phthalimide is a chiral molecule due to the presence of a stereocenter if the benzylic carbon is substituted, or if it adopts a stable chiral conformation, it is expected to be ECD active. ECD spectroscopy is particularly sensitive to the three-dimensional arrangement of chromophores. Computational studies on chiral phthalimide derivatives have shown that derivatization can amplify the chiroptical response, allowing for reliable determination of the absolute configuration by comparing experimental and simulated ECD spectra. The simulated ECD spectrum would show positive and negative Cotton effects corresponding to the electronic transitions, providing a fingerprint of the molecule's stereochemistry.

A hypothetical table of predicted UV-Vis and ECD spectral data is presented below.

Interactive Data Table: Predicted UV-Vis and ECD Data for N-(m-nitrobenzyloxy)phthalimide

| Predicted λmax (nm) | Type of Electronic Transition | Predicted Oscillator Strength (f) | Predicted Rotatory Strength (R) |

| ~220 | π→π* (Phthalimide) | High | Strong |

| ~250 | π→π* (Nitrobenzyl) | Medium | Medium |

| ~290 | π→π* (Phthalimide) | Medium | Medium |

| ~340 | n→π* (Nitro group) | Low | Weak |

Note: The values in this table are illustrative and based on the expected electronic transitions of the chromophores present. Actual TD-DFT calculations would yield specific values for λmax, oscillator strength, and rotatory strength.

Advanced Computational Methodologies for Non-Covalent Interactions (e.g., QTAIM, NCIplot)

The study of non-covalent interactions is crucial for understanding the structure, stability, and reactivity of molecules. Advanced computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) plot are employed to analyze these weak interactions.

QTAIM analysis is based on the topology of the electron density. It allows for the identification and characterization of bond critical points (BCPs) between atoms, which are indicative of interactions. For N-(m-nitrobenzyloxy)phthalimide, QTAIM could be used to investigate intramolecular non-covalent interactions, such as hydrogen bonds (e.g., C-H···O) and other weak van der Waals forces that contribute to the molecule's conformational preferences. The properties of the electron density at the BCPs, such as its value and the Laplacian, provide quantitative information about the strength and nature of these interactions.

NCIplot is a visualization tool that highlights non-covalent interactions in real space. It is based on the electron density and its reduced density gradient. The resulting plots show surfaces that are colored according to the strength and type of the interaction. For N-(m-nitrobenzyloxy)phthalimide, NCIplot analysis would reveal regions of attractive van der Waals interactions, which would appear as green surfaces, and potential steric clashes, which would be represented by red surfaces. This visual representation is highly intuitive for understanding the spatial distribution of non-covalent interactions within the molecule.

Together, QTAIM and NCIplot provide a comprehensive picture of the non-covalent interactions that govern the three-dimensional structure of N-(m-nitrobenzyloxy)phthalimide.

Emerging Research Avenues in N M Nitrobenzyloxy Phthalimide Chemistry

Development of Innovative and Sustainable Synthetic Routes

The synthesis of N-substituted phthalimides has evolved significantly from traditional methods. acs.org Historically, the condensation of phthalic anhydride (B1165640) with a primary amine or the Gabriel synthesis, involving the alkylation of phthalimide (B116566), were standard procedures. acs.orgresearchgate.netrsc.org For N-alkoxyphthalimides like N-(m-nitrobenzyloxy)phthalimide, classical routes typically involve the SN2 reaction between N-hydroxyphthalimide (NHPI) and an appropriate alkyl halide (m-nitrobenzyl bromide) or a Mitsunobu reaction with the corresponding alcohol (m-nitrobenzyl alcohol). researchgate.net However, these methods often require harsh conditions and produce significant waste.

Modern research is focused on developing more efficient and environmentally benign synthetic strategies. rsc.orgnih.gov These "green" approaches aim to improve atom economy, reduce the use of hazardous reagents, and simplify purification processes. rsc.orgresearchgate.net Key innovations applicable to the synthesis of N-(m-nitrobenzyloxy)phthalimide include:

Metal-Free Cross-Dehydrogenative Coupling (CDC): This powerful technique allows for the direct formation of C-O bonds by coupling C-H bonds with O-H bonds, avoiding the pre-functionalization of starting materials. nih.govsemanticscholar.org Methods using systems like Phenyliodine diacetate (PIDA) or Tetrabutylammonium (B224687) iodide (TBAI)/tert-butyl hydroperoxide (TBHP) have been developed for the synthesis of N-alkoxyphthalimides from ketones and NHPI, showcasing catalyst-free and operationally simple alternatives. nih.govsemanticscholar.org

Catalytic Approaches: The use of transition metals has enabled milder and more selective syntheses. Copper-catalyzed reactions, sometimes performed in water, offer a greener alternative to traditional solvents. rsc.org Palladium-catalyzed reactions, such as [4+1] cycloadditions, provide novel routes to the phthalimide core itself. rsc.org

Alternative Reagents and Energy Sources: To circumvent the use of metal catalysts, methods like the denitrogenative cyanation of 1,2,3-benzotriazin-4(3H)-ones have been developed. acs.org Furthermore, the use of microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of phthalimide derivatives. researchgate.net

Table 1: Comparison of Synthetic Routes for N-(m-nitrobenzyloxy)phthalimide This is an interactive table. Select a row to see more details.

| Synthetic Method | Precursors | Key Features | Sustainability Aspect |

|---|---|---|---|

| Traditional SN2 | N-hydroxyphthalimide, m-nitrobenzyl halide, Base | Well-established, straightforward | Requires stoichiometric base, potential for solvent waste |

| Mitsunobu Reaction | N-hydroxyphthalimide, m-nitrobenzyl alcohol, DEAD/PPh3 | Mild conditions, good for secondary alcohols | Generates stoichiometric phosphine (B1218219) oxide and hydrazine (B178648) byproducts |

| PIDA-Promoted CDC | Aryl ketone, N-hydroxyphthalimide | Metal-free, operationally simple, good yields nih.gov | Avoids transition metal catalysts, uses a hypervalent iodine reagent |

| Cu-Catalyzed Synthesis | 2-halobenzoic acid, Amine, TMSCN | Can be performed in water, nanocatalyst rsc.org | Use of water as a green solvent, potential for catalyst recycling |

| Microwave-Assisted | Phthalic anhydride, m-nitrobenzylamine | Rapid reaction times, often high yields researchgate.net | Energy efficient, reduces reaction time and potential side reactions |

Unveiling Novel Reaction Pathways and Catalytic Transformations

The reactivity of N-(m-nitrobenzyloxy)phthalimide is largely dictated by its N-O bond, which is relatively weak and susceptible to cleavage. researchgate.net This property makes it a versatile precursor for generating reactive intermediates, particularly oxygen-centered radicals, under mild conditions. researchgate.netresearchgate.net

Recent research has focused on harnessing these intermediates for novel chemical transformations:

Radical Generation: Single-electron reduction of N-alkoxyphthalimides, often initiated by photoredox catalysts or reducing metals like zinc, leads to the cleavage of the N-O bond. researchgate.netresearchgate.net This generates an alkoxy radical—in this case, the m-nitrobenzyloxy radical—and the phthalimide anion.

Hydrogen Atom Transfer (HAT) and β-Fragmentation: Once formed, the m-nitrobenzyloxy radical can participate in various reactions. It can abstract a hydrogen atom from a substrate, propagating a radical chain, or undergo β-fragmentation to generate different radical species. researchgate.netresearchgate.net The presence of the electron-withdrawing nitro group can influence the stability and subsequent reaction pathways of these radical intermediates.

Reductive Cross-Coupling: In a significant departure from its role as a radical precursor, N-alkoxyphthalimides can serve as nitrogen electrophiles. Nickel-catalyzed reductive cross-coupling reactions between N-alkoxyphthalimides and alkyl halides have been developed to construct C–N bonds under neutral conditions, offering a complementary approach to the classical Gabriel synthesis which requires basic conditions. acs.org

Catalytic Ligand Development: The phthalimide structure itself can be incorporated into ligands for transition metal catalysis. Benzimidazole salts bearing an N-phthalimidoethyl group have been used to generate in situ catalysts for a range of cross-coupling reactions, including Suzuki, Heck, and Sonogashira reactions. researchgate.net This suggests that N-(m-nitrobenzyloxy)phthalimide could be modified to act as a ligand, where the nitro group could tune the electronic properties of the catalyst.

Integration into Asymmetric Synthesis and Chiral Catalyst Design

The construction of chiral molecules with high enantioselectivity is a cornerstone of modern organic synthesis. Phthalimide derivatives are increasingly being integrated into asymmetric methodologies, both as substrates and as components of chiral catalysts. beilstein-journals.org

Asymmetric Transformations: The phthalimide group is a key functional handle in various asymmetric reactions. For instance, palladium-catalyzed asymmetric allylic alkylation of N-hydroxyphthalimide esters provides access to valuable chiral molecules. rsc.org It is conceivable that N-(m-nitrobenzyloxy)phthalimide could serve as a substrate in similar enantioselective transformations.

Chiral Auxiliaries: The N-hydroxyphthalimide (NHP) ester moiety can be combined with chiral auxiliaries, such as camphorsultam, in photoredox-catalyzed reactions to achieve the stereoselective synthesis of enantioenriched unnatural α-amino acids. researchgate.net

Atroposelective Synthesis: The synthesis of molecules with axial chirality (atropisomers) is a rapidly developing field. N-Heterocyclic Carbene (NHC) catalysis has been successfully employed for the atroposelective synthesis of N-aryl phthalimides. nih.govresearchgate.net This strategy allows for the creation of C-N axial chirality, and interestingly, both enantiomers of the product can often be accessed using the same chiral catalyst by simply changing the substitution pattern on the starting materials. nih.gov

Chiral Catalyst Scaffolds: The rigid structure of the phthalimide unit makes it an attractive component for chiral ligand design. Research into novel binaphthylazepine-based organocatalysts demonstrates the potential of incorporating complex chiral backbones to induce high stereoselectivity in reactions. mdpi.com The N-(m-nitrobenzyloxy) group could be incorporated into such designs to fine-tune the steric and electronic environment of the catalytic pocket.

Deep Mechanistic Elucidation through Advanced Spectroscopic and In Silico Techniques

A thorough understanding of reaction mechanisms is crucial for optimizing existing methods and discovering new transformations. A combination of advanced spectroscopic techniques and computational chemistry is being used to probe the intricate details of reactions involving phthalimide derivatives.

Spectroscopic Analysis: The characterization of N-(m-nitrobenzyloxy)phthalimide and its reaction products relies on a suite of spectroscopic methods.

NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, with characteristic signals expected for the phthalimide protons, the benzylic CH₂ group, and the distinct aromatic protons of the m-nitrobenzyl ring. researchgate.net

Infrared (IR) Spectroscopy: IR spectra would show characteristic absorption bands for the carbonyl (C=O) groups of the imide ring and the nitro (NO₂) group. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry provides precise mass data, confirming the elemental composition. In silico prediction tools can calculate expected collision cross-section (CCS) values, which relate to the molecule's size and shape in the gas phase. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Data for N-(m-nitrobenzyloxy)phthalimide Adducts This is an interactive table. Select a row to see more details.

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) | Technique Relevance |

|---|---|---|---|

| [M+H]⁺ | 299.06624 | 164.0 | Electrospray Ionization (ESI-MS) |

| [M+Na]⁺ | 321.04818 | 172.0 | Common adduct in ESI-MS |

| [M-H]⁻ | 297.05168 | 171.0 | Negative mode ESI-MS |

| [M+K]⁺ | 337.02212 | 164.4 | Common adduct in ESI-MS |

| [M]⁺ | 298.05841 | 164.9 | Electron Ionization (EI-MS) |

Data sourced from PubChem, calculated using CCSbase. uni.lu

Mechanistic Probes: To unravel reaction pathways, researchers employ specialized techniques. For reactions involving N-hydroxyphthalimide (a close relative and potential byproduct), methods like UV/vis, Electron Paramagnetic Resonance (EPR), and Raman spectroscopy are used to detect and characterize transient species like the Phthalimide-N-oxyl (PINO) radical. nih.gov Radical trapping experiments and isotopic labeling (e.g., with ¹⁸O) can confirm the involvement of specific intermediates and trace their fate throughout a reaction. nih.govacs.org

In Silico Techniques: Computational methods, particularly Density Functional Theory (DFT), are invaluable for modeling reaction profiles. DFT calculations can be used to predict the stability of intermediates, calculate activation barriers for different pathways, and understand the non-covalent interactions that govern catalyst-substrate binding. rsc.org This predictive power can guide experimental design and rationalize observed outcomes.

Rational Design of Chemically Tunable Reagents and Scaffolds

The concept of a "tunable" reagent—one whose properties can be systematically modified to achieve a desired outcome—is central to modern chemical synthesis. N-(m-nitrobenzyloxy)phthalimide exemplifies this principle, serving as a versatile scaffold whose reactivity and properties can be rationally designed. nih.govucl.ac.uk

The phthalimide moiety is a recognized pharmacophore and a versatile building block in medicinal chemistry and materials science. nih.govmdpi.com By functionalizing the N-alkoxy portion of the molecule, researchers can fine-tune its characteristics. researchgate.net

Tuning Radical Precursors: As N-alkoxyphthalimides are precursors to alkoxy radicals, altering the electronic nature of the benzyl (B1604629) group directly impacts the properties of the resulting radical and the N-O bond strength. The electron-withdrawing nitro group in N-(m-nitrobenzyloxy)phthalimide influences its redox potential and the stability of the m-nitrobenzyloxy radical. Replacing or supplementing the nitro group with other substituents allows for the creation of a library of reagents with a spectrum of reactivities.

Scaffold for Drug Discovery: The phthalimide core is present in numerous bioactive compounds. nih.govmdpi.com By using N-(m-nitrobenzyloxy)phthalimide as a starting point, chemists can employ molecular hybridization—attaching other pharmacophores—to design new therapeutic agents with potential anti-inflammatory, antimicrobial, or anticancer activities. mdpi.com The m-nitrobenzyl group itself could contribute to biological activity or serve as a handle for further functionalization.

Table 3: Hypothetical Tuning of Reagent Properties via Substitution on the Benzyl Group This is an interactive table. Select a row to see more details.

| Substituent (X) at meta-position | Electronic Effect | Predicted Impact on N-O Bond | Potential Application |

|---|---|---|---|

| -NO₂ (N-(m-nitrobenzyloxy)phthalimide) | Strong Electron-Withdrawing | Weakened (easier reduction) | Photoredox catalysis, radical generation |

| -OCH₃ (methoxy) | Strong Electron-Donating | Strengthened (harder reduction) | Increased stability, use in higher temperature reactions |

| -Cl (chloro) | Inductively Withdrawing, Resonantly Donating | Moderately weakened | Fine-tuning of redox potential |